1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorofluorobenzyl and methylphenyl groups.
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 2-chloro-4-fluorobenzyl chloride and 3-methylphenyl hydrazine. These intermediates undergo condensation reactions under controlled conditions to form the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NH3). Reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed depend on the specific reaction, such as oxidized pyrazole derivatives, reduced compounds, or substituted pyrazoles.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-4-phenyl-1H-pyrazole: This compound has a similar structure but different substitution patterns, leading to variations in chemical and biological properties.
1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole:
1-(2-chloro-4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Structural differences can influence the compound’s stability, solubility, and interaction with molecular targets.
Properties
Molecular Formula |
C25H22ClFN2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H22ClFN2/c1-16-6-4-8-19(12-16)24-18(3)25(20-9-5-7-17(2)13-20)29(28-24)15-21-10-11-22(27)14-23(21)26/h4-14H,15H2,1-3H3 |
InChI Key |
RCSGPBOGWYTAJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
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